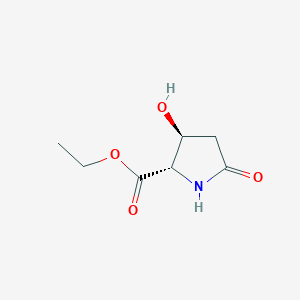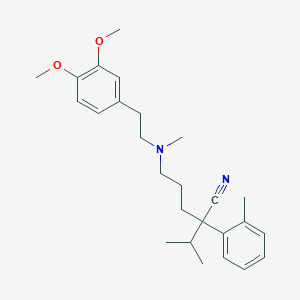
Mepamil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mepamil is a type of calcium channel blocker that is commonly used in the treatment of cardiovascular diseases. It is a member of the phenylalkylamine class of drugs and is known for its ability to reduce the flow of calcium ions into cells, which helps to relax the muscles in the heart and blood vessels.
Applications De Recherche Scientifique
Mepamil has been extensively studied in the field of cardiovascular research, particularly in the treatment of hypertension and angina. It has also been investigated for its potential use in the treatment of other conditions, such as migraine headaches and Alzheimer's disease. In addition, Mepamil has been studied for its effects on calcium signaling in cells, which has implications for a variety of physiological processes.
Mécanisme D'action
Mepamil works by blocking the flow of calcium ions into cells, which helps to relax the muscles in the heart and blood vessels. This leads to a reduction in blood pressure and an increase in blood flow to the heart. Mepamil also has a direct effect on calcium signaling in cells, which can have a variety of effects on cellular physiology.
Biochemical and Physiological Effects
Mepamil has a number of biochemical and physiological effects, including a reduction in blood pressure, an increase in blood flow to the heart, and a decrease in heart rate. It also has an effect on calcium signaling in cells, which can affect a variety of physiological processes. Mepamil has been shown to have anti-inflammatory and antioxidant effects, which may have implications for the treatment of a variety of conditions.
Avantages Et Limitations Des Expériences En Laboratoire
Mepamil has a number of advantages for use in lab experiments, including its ability to selectively block calcium channels, its well-established safety profile, and its availability in a variety of forms. However, there are also limitations to its use, including its potential for off-target effects and its relatively short half-life.
Orientations Futures
There are a number of future directions for research on Mepamil, including its potential use in the treatment of other conditions, such as migraine headaches and Alzheimer's disease. Further research is also needed to better understand the mechanisms of action of Mepamil and its effects on calcium signaling in cells. In addition, new methods for synthesizing Mepamil and other calcium channel blockers may lead to the development of more effective treatments for a variety of conditions.
Méthodes De Synthèse
Mepamil can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxyphenylacetonitrile with N-methylpiperazine in the presence of potassium carbonate. Another method involves the reaction of 3,4-dimethoxyphenylacetonitrile with N-methylpiperazine in the presence of sodium hydride. Both of these methods produce Mepamil in high yields and purity.
Propriétés
Numéro CAS |
117721-47-8 |
|---|---|
Nom du produit |
Mepamil |
Formule moléculaire |
C26H36N2O2 |
Poids moléculaire |
408.6 g/mol |
Nom IUPAC |
5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(2-methylphenyl)-2-propan-2-ylpentanenitrile |
InChI |
InChI=1S/C26H36N2O2/c1-20(2)26(19-27,23-11-8-7-10-21(23)3)15-9-16-28(4)17-14-22-12-13-24(29-5)25(18-22)30-6/h7-8,10-13,18,20H,9,14-17H2,1-6H3 |
Clé InChI |
WSTHECAEFYKCPL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(CCCN(C)CCC2=CC(=C(C=C2)OC)OC)(C#N)C(C)C |
SMILES canonique |
CC1=CC=CC=C1C(CCCN(C)CCC2=CC(=C(C=C2)OC)OC)(C#N)C(C)C |
Synonymes |
2-(2-methylphenyl)-2-isopropyl-5-(N-2-(3,4-dimethoxyphenyl)ethyl-N-methylamino)valeronitrile mepamil |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



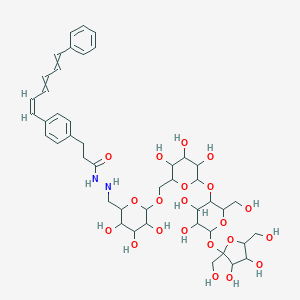
![(7R,8R)-7-(5,6-dichlorobenzimidazol-1-yl)-5a,7,8,8a-tetrahydro-5H-furo[3,2-e][1,4,2,3]dioxathiaphosphepine-5,8-diol](/img/structure/B54066.png)

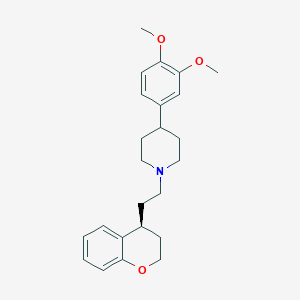
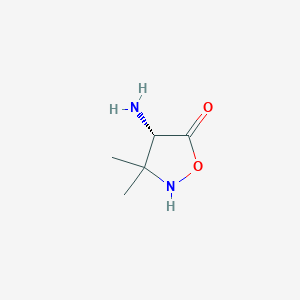

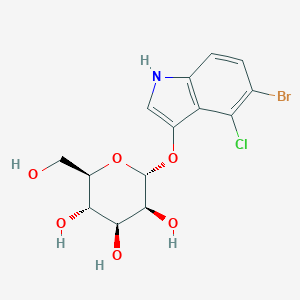
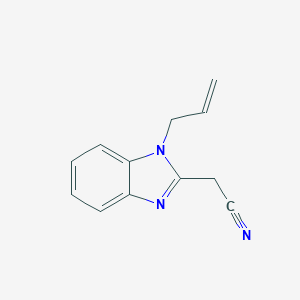


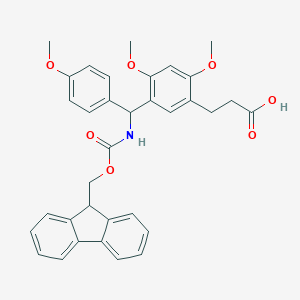
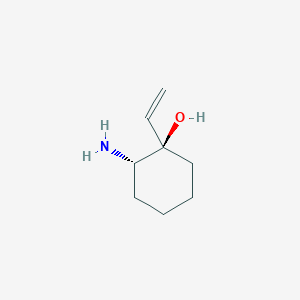
![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B54093.png)
